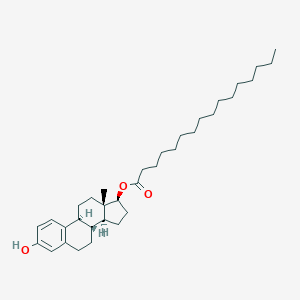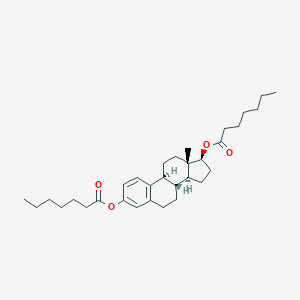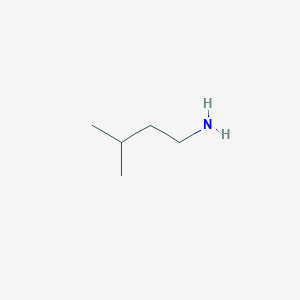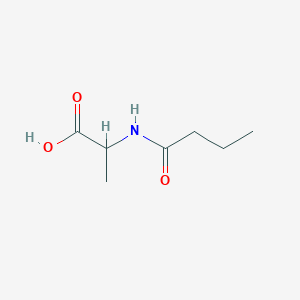
2-Butyrylaminopropionic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-butyrylaminopropionic acid derivatives and related compounds involves multiple steps, including acylation, ring-opening reactions, and catalytic processes. For example, a solution-phase combinatorial synthesis approach was used to prepare (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid and involving key steps like acylation and amidation (Črt Malavašič et al., 2007). Another study described the efficient synthesis of γ-(arylamino)butyric acid derivatives through the ring-opening reaction of cyclopropane-1,1-dicarboxylates with arylamines, catalyzed by Yb(III) under microwave irradiation (S. Li et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-butyrylaminopropionic acid derivatives is crucial for their reactivity and potential applications. NMR, IR spectroscopy, and other analytical techniques are employed to determine the structures of synthesized derivatives. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized, and their structures were confirmed by NMR and IR spectroscopy, highlighting the role of molecular structure in understanding the properties and reactivity of these compounds (Koray Oktay et al., 2016).
Chemical Reactions and Properties
2-Butyrylaminopropionic acid and its derivatives undergo various chemical reactions, including acylation, coupling, and catalytic transformations. These reactions are essential for the synthesis of complex molecules. For example, the Hofmann rearrangement was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of reactions involving 2-butyrylaminopropionic acid derivatives (Zackary D Crane et al., 2011).
Physical Properties Analysis
The physical properties of 2-butyrylaminopropionic acid derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in synthesis and drug development. Research on tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has provided insight into the influence of substituents on the spectroscopic characteristics and conformations of these molecules (D. Tasheva & S. Zareva, 2011).
Chemical Properties Analysis
The chemical properties of 2-butyrylaminopropionic acid derivatives, including reactivity, stability, and interactions with other molecules, are fundamental aspects of their study. These properties are determined by the functional groups present in the molecules and their molecular structure. Research into the synthesis of L-2,4-diamino[4-11C]butyric acid, for example, explored the pharmacokinetics of L-DAB in vivo, indicating the importance of chemical properties in pharmaceutical applications (G. Antoni et al., 1997).
Applications De Recherche Scientifique
-
Syntheses and Anti-Inflammatory Activities of Pyrimidines
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities .
- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antimicrobial Activity of Fermentates from Lactic Acid Bacteria
- Application : Fermentates are complex mixtures containing inactivated or viable lactic acid bacteria (LAB) cells, growth metabolites, and culture medium compatible with different food applications .
- Methods : Fermentates are marketed as “clean label” or “label-friendly” ingredients due to food-grade bacteria, and safe growth media are utilised during manufacture .
- Results : Studies indicate that commercial fermentates, applied at low concentrations (<2%), laboratory-produced fermentates at 10%, and sourdoughs at 20–30%, demonstrate effective antimicrobial properties .
-
Applications of Butyric Acid in Poultry Production
- Application : Butyric acid has been used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and to prevent osteoporosis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Fermentative Production of Propionic Acid
- Application : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes .
- Methods : The fermentative production of propionic acid is being explored as an alternative to chemical synthesis . Various bacteria synthesize propionic acid, but propionibacteria are the best producers .
- Results : The annual global propionic acid production is estimated at over 450,000 tons with an annual growth rate of 2.7% .
-
Synthesis Routes of 2-Butyrylaminopropionic Acid
- Application : The synthesis of 2-Butyrylaminopropionic acid is a process that involves specific experimental procedures.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
Safety And Hazards
Propriétés
IUPAC Name |
2-(butanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMTCJMOWXMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045005 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyrylaminopropionic acid | |
CAS RN |
59875-04-6 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyrylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

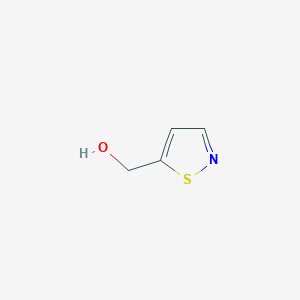
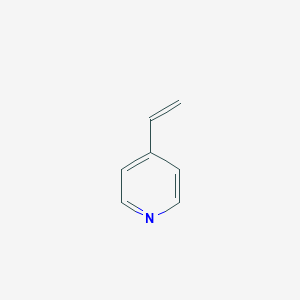
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

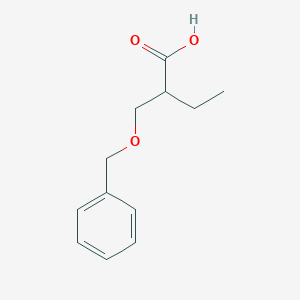
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)
